(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine moiety, which is a six-membered ring containing two nitrogen atoms. The presence of these structural elements suggests potential biological activity, particularly in the context of drug design.
The compound can be synthesized through various chemical methods that involve the manipulation of pyrrolidine and pyrimidine derivatives. Its relevance is highlighted in research studies focusing on its potential applications in treating neurological disorders and other diseases.
This compound is classified as an amino acid derivative due to the presence of the carboxylic acid functional group. It also falls under the category of heterocyclic compounds due to its nitrogen-containing rings.
The synthesis of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity. For example, acidic or basic conditions may be required for esterification reactions.
The mechanism of action for (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit neuroprotective effects and can modulate synaptic transmission.
(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has potential applications in:
The integration of pyrimidine and pyrrolidine rings creates a hybrid scaffold with enhanced molecular recognition capabilities for biological targets. Pyrimidine, a six-membered diazine heterocycle, is a ubiquitous motif in nucleic acids and coenzymes, granting its derivatives innate bioactivity and target affinity. Pyrrolidine, a five-membered saturated nitrogen heterocycle, contributes significant three-dimensional (3D) structural diversity and stereochemical complexity crucial for selective binding.
Enhanced Spatial Coverage and Binding Efficiency: The saturated nature of the pyrrolidine ring introduces significant three-dimensional coverage due to its non-planar conformation and ability to undergo pseudorotation – a phenomenon where the ring pucker inverts, sampling multiple low-energy conformations [8]. This dynamic 3D shape allows the molecule to explore a larger pharmacophore space compared to flat aromatic systems, increasing the probability of optimal interactions with the binding pockets of target proteins. The pyrimidine ring, acting as a rigid planar unit, provides a stable platform for hydrogen bonding and π-π stacking interactions. This combination creates a vectorial display of functional groups, optimizing interactions with complementary residues in enzyme active sites or receptor pockets. For instance, the carboxylic acid can coordinate metal ions or form salt bridges, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors.
Optimized Physicochemical Profile: Hybrid scaffolds like (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid often exhibit improved drug-like properties over simpler heterocycles. The pyrrolidine ring contributes to enhanced solubility through its inherent polarity (dipole moment ~1.6 D) and ability to form hydrogen bonds via the nitrogen atom. The carboxylic acid group further increases hydrophilicity and polarity, reflected in a significant polar surface area (PSA), a key parameter influencing membrane permeability and absorption. The pyrimidine ring offers sites for strategic hydrophobic substitution, allowing medicinal chemists to fine-tune lipophilicity (LogP) for optimal balance between solubility and membrane penetration. These properties are critical for oral bioavailability and central nervous system (CNS) penetration, particularly relevant for targets like ionotropic glutamate receptors (iGluRs) [4].
Versatility for Targeted Drug Discovery: Pyrimidine-pyrrolidine-carboxylic acid hybrids have demonstrated significant potential across various therapeutic areas. Their structural features make them particularly suitable for designing enzyme inhibitors (e.g., kinase inhibitors like IKKε/TBK-1 [7]) and receptor ligands (e.g., ionotropic glutamate receptor antagonists/modulators [4]). The pyrimidine ring can mimic purine bases in ATP-competitive kinase inhibitors, while the pyrrolidine carboxylic acid moiety can interact with polar regions or allosteric sites in receptors. The scaffold's versatility allows for extensive structure-activity relationship (SAR) exploration through modifications on the pyrimidine ring (e.g., at positions 4, 5, or 6) or on the pyrrolidine ring (e.g., C3, C4 substituents, N-alkylation instead of N-arylation, modification of the carboxylic acid to bioisosteres like tetrazoles or acyl sulfonamides) [4] [7]. This enables the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties for specific targets.
Table 1: Key Physicochemical Properties of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₁₁N₃O₂ | Defines elemental composition and molecular weight (193.20 g/mol). |
Core Scaffolds | Pyrimidine + Pyrrolidine | Combines planar, hydrogen-bonding diazine with 3D saturated heterocycle. |
Key Functional Group | Carboxylic Acid (COOH) | Provides acidity (pKa ~4-5), hydrogen-bonding capability, metal coordination, salt formation. |
Chiral Center | C2 of Pyrrolidine (R-config.) | Enables enantioselective interactions with biological targets. |
Calculated LogP (Est.) | ~1.0 - 1.5 (Moderate) | Balances solubility and membrane permeability. Can be modulated via substitution. |
Polar Surface Area (PSA) | High (>70 Ų est.) | Indicates high hydrogen-bonding potential; impacts solubility and permeability (e.g., BBB). |
Hydrogen Bond Donors (HBD) | 1 (COOH) | Capacity to donate hydrogen bonds. |
Hydrogen Bond Acceptors (HBA) | 5 (2x N pyrrolidine, 2x N pyrimidine, 1x O carbonyl, 1x O hydroxyl) | Capacity to accept hydrogen bonds, crucial for target binding. |
Rotatable Bonds | 3 | Influences conformational flexibility and bioavailability. |
Data derived from [3] and computational estimation based on structural analogs. |
The C2 carbon of the pyrrolidine ring in 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a stereogenic center, resulting in two enantiomers: (R) and (S). Chirality is a paramount factor determining the biological activity, potency, and selectivity of this scaffold, as biological systems are inherently chiral environments (e.g., enzymes, receptors, transporters).
Enantioselective Biological Interactions: Proteins possess specific three-dimensional binding pockets with chiral amino acid residues. The (R)- and (S)-enantiomers of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid are diastereomeric complexes when interacting with these chiral environments [8]. This leads to significant differences in binding affinity and functional outcomes. For example, research on closely related pyrrolidine-2-carboxylic acids, such as (R)-proline isomers, demonstrates stark enantioselectivity in biological effects. (R)-Proline exhibits high renal and hepatotoxicity in rats, while its (S)-counterpart (L-proline) is a natural, metabolically essential amino acid [2]. This dramatic difference underscores how chirality dictates not only potency but also the fundamental nature of biological interaction – from essential nutrient to toxicant. In the context of the pyrimidine hybrid, the (R)-configuration positions the carboxylic acid group and the pyrimidine moiety in a distinct spatial orientation compared to the (S)-enantiomer, leading to differential complementarity with target binding sites.
Conformational Consequences of Chirality: The stereochemistry at C2 profoundly influences the preferred conformation ("puckering") of the pyrrolidine ring. The ring exists in dynamic equilibrium between envelope conformations (e.g., C2-endo or C2-exo). Substituents at C2, especially bulky ones like the pyrimidin-2-yl group on nitrogen, exert steric and stereoelectronic effects that bias this equilibrium. The (R) vs. (S) configuration dictates the spatial trajectory of the carboxylic acid group relative to the bulky N-substituent. Computational studies and NMR analysis of related proline derivatives (e.g., 4-fluoroprolines) show that different stereoisomers lock the ring into distinct puckered conformations (Cγ-exo vs Cγ-endo) [8]. Similarly, the (R)-configuration of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is expected to favor a specific ring pucker that optimally presents both the carboxylic acid and the pyrimidine for interactions with a target protein, while the (S)-enantiomer may adopt a less favorable or even non-productive conformation for binding. This conformational bias directly impacts the molecule's ability to form key hydrogen bonds, ionic interactions, or hydrophobic contacts within the binding site.
Impact on Target Engagement and Selectivity: Enantioselectivity is critical for achieving target selectivity, especially within protein families with highly conserved binding sites. Research on glutamate receptor antagonists highlights this principle. SAR studies of 3-aryl proline analogs revealed that subtle changes, including stereochemistry, dramatically alter selectivity profiles between NMDA, AMPA, and kainate receptor subtypes [4]. For instance, specific stereoisomers showed 3–34 fold preference for GluN1/GluN2A over GluN1/GluN2B-D NMDA receptors. While direct data on the specific enantiomers of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid targeting iGluRs is limited within the provided results, the established precedent for enantioselectivity in structurally related pyrrolidine carboxylic acid iGluR ligands strongly suggests that the (R)-enantiomer likely possesses a distinct and potentially more desirable binding profile against specific iGluR subtypes compared to the (S)-form. This enantioselectivity extends beyond receptors to enzymes; kinase inhibitors incorporating chiral pyrrolidines often show significant differences in inhibitory potency (IC₅₀) between enantiomers [7].
Synthetic Considerations and Enantiopure Development: Accessing the pure (R)-enantiomer necessitates enantioselective synthesis or chiral resolution techniques. Strategies may involve:
Table 2: Biological Implications of Chirality in Pyrrolidine-2-carboxylic Acid Derivatives
Biological Aspect | Impact of (R)-Configuration | Impact of (S)-Configuration | Evidence from Related Compounds |
---|---|---|---|
Receptor Binding Affinity | High affinity for specific targets (e.g., certain iGluR subtypes). | Often significantly reduced affinity or inactivity for same targets. | SAR of 3-aryl prolines shows stereochemistry dictates NMDA receptor selectivity [4]. |
Functional Activity | Potent agonist/antagonist at target receptors. | Often inactive or weak partial agonist/antagonist. | (R,R)-GRP40 agonist shows full activity; (S,S)-isomer is significantly weaker [8]. |
Toxicity Profile | Can exhibit specific toxicity (e.g., hepatorenal) or be well-tolerated. | Can be the natural, metabolically safe isomer or exhibit different toxicity. | (R)-Proline shows high hepatotoxicity; (S)-Proline is natural amino acid [2]. |
Metabolic Stability | May be substrate for specific enzymes, leading to unique metabolites. | May be metabolized via different pathways or at different rates. | Enantiomers often exhibit different pharmacokinetics (ADME) due to enzyme stereoselectivity. |
Target Selectivity | Can confer selectivity between closely related receptor subtypes. | May bind promiscuously or to different off-targets. | Stereochemistry in proline analogs shifts selectivity between iGluR subtypes [4] [8]. |
The (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid scaffold, combining the structural advantages of its hybrid heterocyclic system with the critical influence of the (R)-chirality, presents a compelling foundation for developing novel, potent, and selective therapeutic agents. Its ongoing investigation, particularly in neuroscience (targeting iGluRs) [4] and oncology (as kinase inhibitor intermediates) [7], exemplifies the power of rational, stereochemically aware design in modern medicinal chemistry. Future directions involve exploiting its versatility through targeted substitutions to optimize potency, selectivity, and drug-like properties for specific disease indications, leveraging the profound impact of stereochemistry on biological function.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7